1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

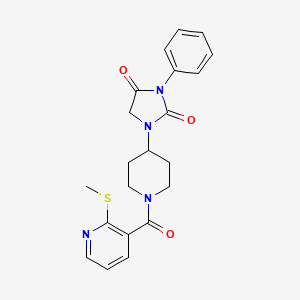

This compound is a synthetic heterocyclic molecule featuring a piperidine core linked to a 2-(methylthio)nicotinoyl group and a 3-phenylimidazolidine-2,4-dione moiety. The 2-(methylthio)nicotinoyl substituent comprises a pyridine ring with a methylthio (-SCH₃) group at position 2 and a carbonyl group at position 3. The imidazolidinedione ring, a cyclic urea derivative, is substituted with a phenyl group at position 4. However, its exact biological activity remains understudied in publicly available literature.

Properties

IUPAC Name |

1-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-29-19-17(8-5-11-22-19)20(27)23-12-9-15(10-13-23)24-14-18(26)25(21(24)28)16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDIVTWOZHFKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the nicotinoyl group and the imidazolidine-2,4-dione moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, where halogenated reagents can introduce new substituents.

Hydrolysis: The imidazolidine-2,4-dione moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s biological activity is of interest, particularly its potential as an antimalarial agent due to its structural similarity to known antimalarial compounds.

Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may interfere with the replication of malaria parasites by targeting key enzymes involved in their metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is structurally analogous to derivatives sharing the 3-phenylimidazolidine-2,4-dione-piperidine core. A notable analog is 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (CAS: 1904187-58-1) . Key differences include:

Pharmacological Implications

Sulfur’s polarizability may also influence metabolic stability . The benzofuran analog’s methoxy group contributes to hydrogen-bonding capacity, possibly improving solubility in polar solvents.

Receptor Binding :

- The pyridine ring in the target compound may engage in π-π stacking or coordinate with metal ions in enzyme active sites, whereas the benzofuran analog’s fused oxygen heterocycle could favor interactions with aromatic residues in hydrophobic pockets.

Synthetic Accessibility :

- The methylthio group’s introduction likely requires thiomethylation reagents (e.g., methanethiol derivatives), while the benzofuran analog’s methoxy group is typically installed via nucleophilic substitution or Ullmann coupling.

Research Findings

- Limited comparative pharmacological data are available in open literature. However, structural analogs with imidazolidinedione-piperidine scaffolds have shown activity as kinase inhibitors or GABA receptor modulators. The sulfur atom in the target compound may confer resistance to oxidative metabolism compared to the oxygen-rich analog .

Biological Activity

1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered interest due to its potential biological activities. Its intricate molecular structure, which includes a piperidine ring, a methylthio group, and an imidazolidine moiety, suggests possible interactions with various biological targets. This article aims to explore the biological activity of this compound, synthesizing available research findings and presenting data in an organized manner.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 413.5 g/mol. The presence of functional groups such as the methylthio and nicotinoyl moieties enhances its reactivity and potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N5O3S |

| Molecular Weight | 413.5 g/mol |

| Structural Features | Piperidine ring, Methylthio group, Imidazolidine moiety |

While specific research on this compound is limited, its structural characteristics suggest potential mechanisms of action involving enzyme inhibition or receptor modulation. Compounds with similar structures have been reported to interact with various biological pathways, including neuropharmacological effects and metabolic processes.

Potential Mechanisms:

- Enzyme Inhibition : The imidazolidine moiety may allow for interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine structure can facilitate binding to neurotransmitter receptors, potentially influencing neurochemical signaling.

Biological Activity

The biological activity of 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has not been extensively documented in existing literature. However, related compounds have shown promising results in various studies:

- Neurotoxicity Studies : Analogous compounds have been evaluated for neurotoxic effects mediated by monoamine oxidase (MAO) interactions, highlighting the importance of structural modifications in determining biological outcomes .

- Antimicrobial Properties : Compounds featuring similar functional groups have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties .

- Cancer Therapeutics : The structural complexity of this compound aligns it with other compounds explored for their anticancer properties due to their ability to modulate cellular pathways .

Case Studies

Given the absence of direct studies on this specific compound, insights can be drawn from related research:

- Study on Piperidine Derivatives : Research indicates that piperidine derivatives exhibit a range of biological activities including analgesic and anti-inflammatory effects . This suggests that our compound may share similar therapeutic potentials.

- Synthesis and Activity Correlation : A study focusing on the synthesis of related compounds revealed that modifications in the piperidine structure significantly affected biological activity, emphasizing the need for further exploration of our compound's structure-function relationship .

Q & A

Basic: What are the key synthetic strategies for preparing 1-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. For example:

- Step 1 : Preparation of the nicotinoyl group via coupling reactions (e.g., amidation or acylation) using 2-(methylthio)nicotinic acid derivatives.

- Step 2 : Introduction of the imidazolidine-2,4-dione core through cyclization of urea or thiourea intermediates with phenyl-substituted reagents.

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and validated via NMR and mass spectrometry .

Methodological Note : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like unreacted intermediates or over-acylation .

Basic: How is the structural integrity of this compound verified during synthesis?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the piperidine ring conformation, methylthio group placement, and imidazolidine-dione ring formation.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- HPLC : For purity assessment (>95% purity threshold for biological assays) .

Example : Aromatic proton signals in H NMR (δ 7.2–8.1 ppm) confirm the phenyl and nicotinoyl groups, while imidazolidine carbonyls appear at ~170–175 ppm in C NMR .

Basic: What in vitro assays are recommended for preliminary screening of biological activity?

Focus on target-specific assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates.

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine moiety’s affinity.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

Note : The methylthio group may enhance solubility but could require metabolic stability testing in hepatic microsomes .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Contradictions often arise from:

- Structural Variations : Minor changes (e.g., phenyl vs. naphthyl substituents) drastically alter target interactions. Compare analogs like 5-(2-methylpent-4-en-2-yl)imidazolidine-2,4-dione () to identify structure-activity relationships (SAR) .

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Replicate assays under standardized protocols.

- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

Advanced: What mechanistic insights exist for the compound’s interaction with biological targets?

Hypotheses based on structural analogs:

- Piperidine Role : The piperidine ring may act as a conformational lock, stabilizing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

- Methylthio Group : Enhances electron density, potentially modulating redox activity or metal ion chelation in enzyme active sites.

- Imidazolidine Core : Mimics cyclic urea scaffolds in protease inhibitors (e.g., HIV-1 protease), suggesting competitive inhibition .

Validation Strategy : X-ray crystallography or molecular docking studies with purified target proteins .

Advanced: How can researchers address synthetic challenges like low yield or impurities?

- Optimization : Vary catalysts (e.g., switch from HATU to EDCI for amidation) or solvents (DMF vs. THF) to improve reaction efficiency.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-methylated byproducts) and adjust protecting groups.

- Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., acylation) .

Advanced: What analytical methods are critical for stability studies of this compound?

- Forced Degradation : Expose to heat, light, or oxidative conditions (HO) to identify degradation pathways.

- HPLC-MS : Monitor for hydrolyzed products (e.g., cleavage of the nicotinoyl group).

- Solid-State Stability : Use DSC (Differential Scanning Calorimetry) to assess crystallinity changes under humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.